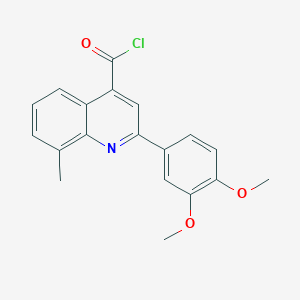![molecular formula C19H21ClO2 B1420675 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride CAS No. 1160257-90-8](/img/structure/B1420675.png)
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride
Übersicht
Beschreibung
“2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride” is a chemical compound. It is a solid substance at room temperature . The IUPAC name for this compound is 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C19H22O3 . The InChI code is 1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 298.38 .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Synthesis of Related Compounds : Zhang Dan-shen (2009) conducted a study on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, showcasing a method involving thionyl chloride and pyrrolidine. This process highlights a pathway for synthesizing similar compounds (Zhang Dan-shen, 2009).
Novel Phenolic Compounds Synthesis : Ren et al. (2021) identified new phenolic compounds from Eucommia ulmoides Oliv. leaves, demonstrating the potential for discovering novel compounds with significant biological activities (Ren et al., 2021).
Mechanistic Studies
Photoenol Formation and Reaction : Pelliccioli et al. (2001) investigated the photorelease of HCl from a similar compound, 2,5-dimethylphenacyl chloride, unveiling insights into the formation and behavior of photoenols (Pelliccioli et al., 2001).
Muscle Chloride Channel Conductance : Studies by Ferorelli et al. (2001) and Carbonara et al. (2001) explored the effects of chemical modifications on skeletal muscle chloride conductance, contributing to the understanding of molecular interactions with biological receptors (Ferorelli et al., 2001), (Carbonara et al., 2001).
Chemical Reactions and Properties
Phenolysis and Methanolysis : Okamoto et al. (1975) and (1970) conducted research on the phenolysis and methanolysis of 1-phenylethyl chloride in specific solvents, providing valuable insights into reaction mechanisms and structural effects (Okamoto et al., 1975), (Okamoto et al., 1970).
Reductive Catalysis : Liu et al. (2002) explored the reduction of aldehydes and ketones catalyzed by a novel aluminum alkoxide, contributing to the development of new catalytic processes (Liu et al., 2002).
Polymorphism in Pharmaceuticals : Yathirajan et al. (2004) discovered a new polymorph of isoxsuprine hydrochloride, demonstrating the significance of polymorphism in pharmaceutical compounds (Yathirajan et al., 2004).
Pyrolytic Reactions : Dib et al. (2008) studied the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives, providing insights into kinetic and mechanistic aspects of such reactions (Dib et al., 2008).
Hemoglobin Allosteric Modifiers : Randad et al. (1991) synthesized and tested a series of 2-(aryloxy)-2-methylpropionic acids to study their effects on hemoglobin's oxygen affinity, showcasing the potential of similar compounds in medical applications (Randad et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO2/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLAPTGCAGCZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172074 | |
| Record name | 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
CAS RN |
1160257-90-8 | |
| Record name | 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















